molecular formula C30H34N2O10 B13402290 Carvedilol beta-D-Glucuronide (mixture of diasteromers)

Carvedilol beta-D-Glucuronide (mixture of diasteromers)

Cat. No.: B13402290
M. Wt: 582.6 g/mol
InChI Key: PUVQFGCELBOSRN-HEJFJQCXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carvedilol beta-D-Glucuronide involves the enzymatic or chemical conjugation of Carvedilol with glucuronic acid. The reaction typically occurs in the presence of uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to facilitate the enzymatic activity.

Industrial Production Methods: Industrial production of Carvedilol beta-D-Glucuronide may involve biotransformation processes using microbial or mammalian cell cultures expressing UGT enzymes. This method ensures high yield and purity of the glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions: Carvedilol beta-D-Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can hydrolyze the glucuronide bond, reverting it to Carvedilol and glucuronic acid.

    Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the compound, potentially altering its pharmacological properties.

    Reduction: Reducing agents such as sodium borohydride can reduce the compound, affecting its stability and activity.

Major Products Formed: The primary products of these reactions include Carvedilol, glucuronic acid, and various oxidized or reduced derivatives of Carvedilol .

Comparison with Similar Compounds

    Propranolol Glucuronide: Another beta-blocker glucuronide with similar pharmacokinetic properties.

    Metoprolol Glucuronide: A beta-1 selective blocker glucuronide used in hypertension treatment.

    Atenolol Glucuronide: A beta-1 selective blocker glucuronide with a different metabolic profile.

Uniqueness: Carvedilol beta-D-Glucuronide is unique due to its non-selective beta-blocking activity combined with alpha-1 blocking properties, which is not commonly seen in other beta-blocker glucuronides .

Properties

Molecular Formula

C30H34N2O10

Molecular Weight

582.6 g/mol

IUPAC Name

(3S,4S,5S,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27-,28?,30+/m0/s1

InChI Key

PUVQFGCELBOSRN-HEJFJQCXSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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